molecular formula C21H17N3O2 B2845179 N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2034439-16-0

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2845179
CAS No.: 2034439-16-0
M. Wt: 343.386
InChI Key: QCVDASMDXMXFCK-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C21H17N3O2 and its molecular weight is 343.386. The purity is usually 95%.
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Biological Activity

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves multi-step organic reactions, including alkylation and amidation. The furan and pyridine rings are crucial for its biological activity, while the benzamide moiety enhances its pharmacological properties.

Table 1: Chemical Structure and Properties

PropertyValue
Molecular FormulaC18H18N4O
Molecular Weight306.36 g/mol
SolubilitySoluble in DMSO, slightly soluble in water
Melting PointNot specified

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, pyrrole derivatives have shown potent activity against various bacterial strains.

Case Study : A study evaluated several pyrrole benzamide derivatives, reporting minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, significantly outperforming controls like ciprofloxacin (MIC = 2 μg/mL) .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research has demonstrated that similar compounds can induce apoptosis in cancer cell lines.

Research Findings :

  • Cell Lines Tested : MCF7 (breast cancer), NCI-H460 (lung cancer).
  • IC50 Values : Compounds derived from similar structures exhibited IC50 values as low as 0.01 µM against MCF7 cells .

The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell growth and proliferation.
  • Signal Transduction Modulation : It can modulate pathways associated with cancer progression.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar derivatives.

Table 2: Comparison with Similar Compounds

Compound NameMIC/IC50 ValueKey Features
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamideMIC = 3.125 μg/mLLacks furan ring
N-(3-hydroxyphenyl)-4-(1H-pyrrol-1-yl)benzamideIC50 = 0.46 µMHydroxy group enhances solubility
N-(furan-2-yl)methyl)-4-(1H-pyrazol-3-yloxy)benzamideIC50 = 0.39 µMPyrazole ring increases potency

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c25-21(17-5-7-18(8-6-17)24-11-1-2-12-24)23-15-16-9-10-22-19(14-16)20-4-3-13-26-20/h1-14H,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVDASMDXMXFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.